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Compound of Interest

Compound Name: 2,5-Dimethoxybenzyl chloride

Cat. No.: B189422 Get Quote

In the realm of synthetic chemistry and drug development, a thorough understanding of the

structural and electronic properties of molecules is paramount. This guide provides a detailed

spectroscopic comparison of 2,5-dimethoxybenzyl chloride and its key derivatives: 2,5-

dimethoxybenzaldehyde, 2,5-dimethoxybenzyl alcohol, and 2,5-dimethoxybenzoic acid.

Through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), this document offers a comprehensive overview of their characteristic

spectral features, supported by experimental data and protocols.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for 2,5-dimethoxybenzyl chloride and its derivatives. This comparative

presentation allows for easy identification of spectral shifts and patterns corresponding to the

changes in the benzylic functional group.

¹H NMR Spectroscopic Data
Solvent: CDCl₃
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

2,5-

Dimethoxybenzyl

chloride

~7.0-6.8 m 3H Aromatic H

4.65 s 2H -CH₂Cl

3.85 s 3H -OCH₃

3.80 s 3H -OCH₃

2,5-

Dimethoxybenzal

dehyde

10.4 s 1H -CHO

~7.4-7.1 m 3H Aromatic H

3.90 s 3H -OCH₃

3.85 s 3H -OCH₃

2,5-

Dimethoxybenzyl

alcohol

~6.9-6.7 m 3H Aromatic H

4.68 s 2H -CH₂OH

3.82 s 3H -OCH₃

3.78 s 3H -OCH₃

~2.0 (broad) s 1H -OH

2,5-

Dimethoxybenzoi

c acid

~10-12 s (broad) 1H -COOH

~7.6-7.0 m 3H Aromatic H

3.88 s 3H -OCH₃

3.80 s 3H -OCH₃
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¹³C NMR Spectroscopic Data
Solvent: CDCl₃

Compound Chemical Shift (δ) ppm Assignment

2,5-Dimethoxybenzyl chloride ~153, ~150 C-O

~128, ~114, ~112, ~111 Aromatic C-H & C-Cl

~56.0, ~55.8 -OCH₃

~41.0 -CH₂Cl

2,5-Dimethoxybenzaldehyde ~190 C=O

~154, ~153 C-O

~128, ~125, ~114, ~110 Aromatic C-H & C-CHO

~56.2, ~55.9 -OCH₃

2,5-Dimethoxybenzyl alcohol ~153, ~151 C-O

~129, ~114, ~112, ~111 Aromatic C-H & C-CH₂

~60.0 -CH₂OH

~55.9, ~55.7 -OCH₃

2,5-Dimethoxybenzoic acid ~168 C=O

~154, ~152 C-O

~124, ~122, ~118, ~115 Aromatic C-H & C-COOH

~56.5, ~56.0 -OCH₃

Infrared (IR) Spectroscopic Data
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Compound Wavenumber (cm⁻¹) Assignment

2,5-Dimethoxybenzyl chloride ~3000-2850
C-H stretch (aromatic &

aliphatic)

~1600, ~1500 C=C stretch (aromatic)

~1250, ~1050 C-O stretch (ether)

~700-600 C-Cl stretch

2,5-Dimethoxybenzaldehyde ~3000-2850
C-H stretch (aromatic &

aliphatic)

~2820, ~2720 C-H stretch (aldehyde)

~1680 C=O stretch (aldehyde)

~1600, ~1500 C=C stretch (aromatic)

~1250, ~1050 C-O stretch (ether)

2,5-Dimethoxybenzyl alcohol ~3400 (broad) O-H stretch (alcohol)

~3000-2850
C-H stretch (aromatic &

aliphatic)

~1600, ~1500 C=C stretch (aromatic)

~1250, ~1050 C-O stretch (ether)

2,5-Dimethoxybenzoic acid ~3300-2500 (broad) O-H stretch (carboxylic acid)

~3000-2850
C-H stretch (aromatic &

aliphatic)

~1700 C=O stretch (carboxylic acid)

~1600, ~1500 C=C stretch (aromatic)

~1250, ~1050 C-O stretch (ether)

Mass Spectrometry (MS) Data
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2,5-Dimethoxybenzyl chloride
186/188 ([M]⁺, Cl isotope

pattern)

151 ([M-Cl]⁺), 121 ([M-Cl-

CH₂O]⁺)

2,5-Dimethoxybenzaldehyde 166 ([M]⁺) 165 ([M-H]⁺), 137 ([M-CHO]⁺)

2,5-Dimethoxybenzyl alcohol 168 ([M]⁺)
151 ([M-OH]⁺), 139 ([M-

CH₂OH]⁺)

2,5-Dimethoxybenzoic acid 182 ([M]⁺)
167 ([M-CH₃]⁺), 139 ([M-

COOH]⁺)[1][2]

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker WH-300 spectrometer

or equivalent.

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Spectra were recorded at room temperature. For ¹H NMR, a sufficient

number of scans were accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a

proton-decoupled pulse sequence was used.

Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative

to TMS (δ 0.00).

Infrared (IR) Spectroscopy
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer, such as a Bruker Tensor 27 FT-IR, using an Attenuated Total Reflectance

(ATR) accessory.
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Sample Preparation: A small amount of the solid or liquid sample was placed directly onto

the ATR crystal.

Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal was recorded and automatically subtracted

from the sample spectrum.

Data Processing: The resulting transmittance or absorbance spectrum was analyzed for

characteristic absorption bands.

Mass Spectrometry (MS)
Instrumentation: Mass spectra were obtained using a mass spectrometer with Electron

Ionization (EI) capability.[1]

Sample Introduction: The sample was introduced into the ion source, typically via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization: The sample was ionized using a standard electron energy of 70 eV.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

and characteristic fragmentation patterns.[1]

Visualizing Relationships and Workflows
To better illustrate the connections between the analyzed compounds and the analytical

process, the following diagrams are provided.
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Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition (NMR, IR, MS)
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Data Processing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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